
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone
Übersicht
Beschreibung
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C13H18N2OS and its molecular weight is 250.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone is the cholinergic system . This system plays a crucial role in memory and cognitive functions . The compound has shown potent anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
This compound interacts with its targets by inhibiting the activity of acetylcholinesterase . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved memory and cognitive function .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . It also impacts the oxidative stress parameters and ion pump activity . Oxidative stress can lead to neuronal damage, while ion pumps are essential for maintaining the electrochemical gradient across the neuron’s membrane . By modulating these pathways, the compound can potentially alleviate memory loss and cognitive deficits associated with conditions like Alzheimer’s disease .
Pharmacokinetics
Its potent anticholinesterase activity suggests that it may have good bioavailability
Result of Action
The compound’s action results in improved memory and cognitive function . It prevents the memory deficits induced by scopolamine, a drug that causes temporary amnesia . It also reduces acetylcholinesterase activity and oxidative damage, and increases Na+/K±ATPase activity in the cerebral cortex and hippocampus . These changes at the molecular and cellular level contribute to its neuroprotective effects .
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNICTSBSTXDCOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


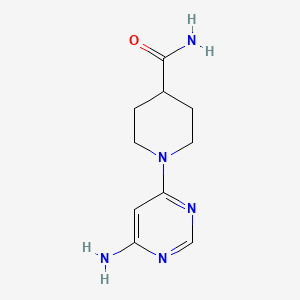
![1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1492923.png)
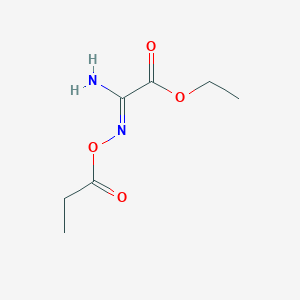
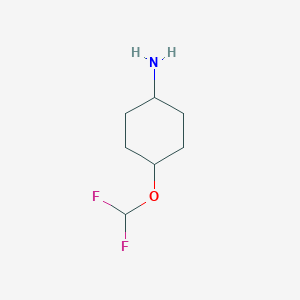
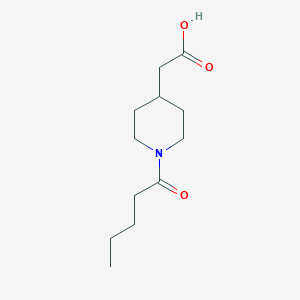
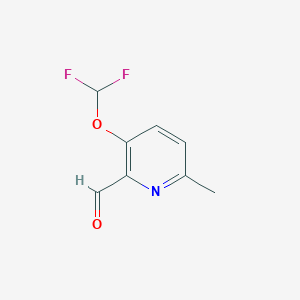
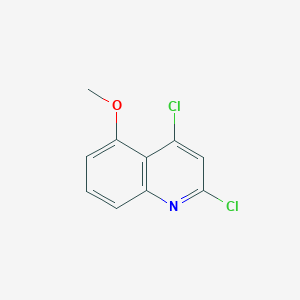
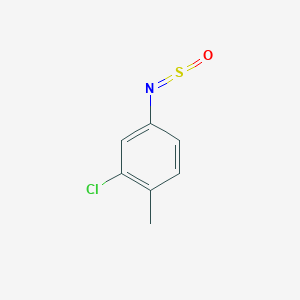
![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)
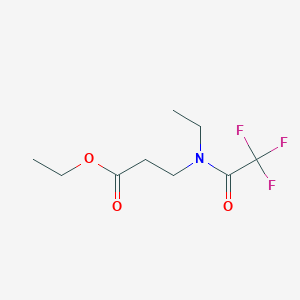
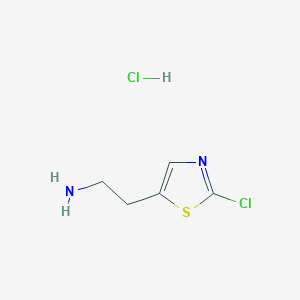
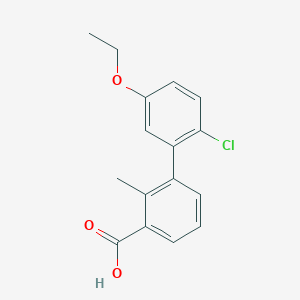
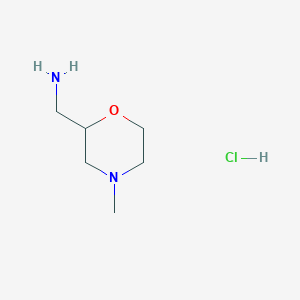
![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)
